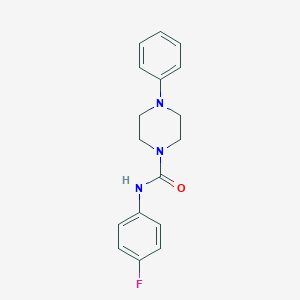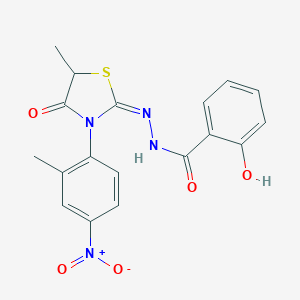
N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide
概要
説明
N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with phenylpiperazine under specific conditions. One common method includes the use of a coupling reagent such as carbonyldiimidazole (CDI) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product .
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups replacing the fluorine atom .
科学的研究の応用
N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide: Another fluorinated compound with a similar structure but different pharmacological properties.
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide: Known for its use in the study of opioid receptors and its potential as a psychoactive substance
Uniqueness
N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide stands out due to its unique combination of a piperazine ring with both fluorophenyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXOXOJQVBJHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-nitrophenyl}-2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417917.png)
![2-[[5-methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B417918.png)
![N-[4-(ethyloxy)phenyl]-2-({5-methyl-4-[4-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417920.png)

![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417922.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-5-{[(4-fluorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B417925.png)
![Methyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B417929.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B417930.png)
![Methyl 4-methyl-5-[(phenylamino)carbonyl]-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B417932.png)
![Methyl 5-{[(4-fluorophenyl)amino]carbonyl}-4-methyl-2-({[2-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417933.png)
![Methyl 5-{[(4-fluorophenyl)amino]carbonyl}-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B417934.png)
![Methyl 5-[({3-nitrophenyl}amino)carbonyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B417935.png)
![Methyl 5-{[(2-fluorophenyl)amino]carbonyl}-2-[({3-nitrophenyl}carbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B417936.png)
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5-[(4-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B417937.png)
